3-nitrobenzyl 3-iodobenzoate
Overview
Description
3-Nitrobenzyl 3-iodobenzoate is an organic compound with the molecular formula C14H10INO4 It is a derivative of benzoic acid, where the benzyl group is substituted with a nitro group at the 3-position and an iodine atom at the 3-position of the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitrobenzyl 3-iodobenzoate typically involves a multi-step process. One common method includes the esterification of 3-iodobenzoic acid with 3-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Nitrobenzyl 3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 3-amino derivatives.
Oxidation: Formation of 3-nitrobenzoic acid.
Scientific Research Applications
3-Nitrobenzyl 3-iodobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a photolabile protecting group in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitrobenzyl 3-iodobenzoate involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo photolysis to release reactive intermediates that can interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to target sites.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzyl Benzoate: Lacks the iodine atom, making it less reactive in halogen bonding interactions.
3-Iodobenzoic Acid: Lacks the nitrobenzyl group, limiting its applications in photolysis studies.
3-Nitrobenzyl Alcohol: Lacks the ester functionality, affecting its solubility and reactivity.
Uniqueness
3-Nitrobenzyl 3-iodobenzoate is unique due to the presence of both nitro and iodine substituents, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
(3-nitrophenyl)methyl 3-iodobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO4/c15-12-5-2-4-11(8-12)14(17)20-9-10-3-1-6-13(7-10)16(18)19/h1-8H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPZYDRZRYGCLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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